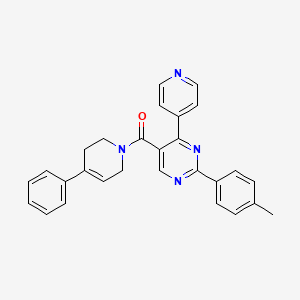
1-(3-(pirimidin-4-iloxi)pirrolidin-1-il)-2-(piridin-4-iltio)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone" is a chemical entity that appears to be a derivative of pyridine and pyrimidine with a pyrrolidine moiety. This structure suggests potential biological activity, possibly in the realm of antimicrobial or antibacterial properties, as indicated by similar compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves the cyclization of hydrazide groups to form 1,3,4-oxadiazole nuclei, which has been shown to increase antimicrobial activity . Another method includes the cyclization of isonitonohydrazide in acetic anhydride under reflux conditions . These methods suggest that the synthesis of the compound may also involve similar cyclization reactions and the use of hydrazide precursors or acetic anhydride as a reagent.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and MS, along with elemental analysis . The presence of pyridine and pyrimidine rings in the compound suggests potential for specific interactions due to nitrogen-containing heterocycles, which are often involved in hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
While the specific chemical reactions of "2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone" are not detailed in the provided papers, related compounds have shown reactivity typical of their functional groups. For instance, the formation of co-crystals with alkoxybenzoic acids through hydrogen bonding has been observed . This indicates that the compound may also participate in similar hydrogen bonding interactions due to its heterocyclic and potential hydrogen bond donor or acceptor sites.
Physical and Chemical Properties Analysis
The physical properties such as color and yield of synthesized compounds are reported, with one compound yielding a brown color with a 90% yield . The chemical properties, particularly the antimicrobial activity, are significant, with MIC values ranging from 30.2 - 43.2 µg cm-3 . Another set of compounds showed potential antibacterial activity against various bacterial strains . These findings suggest that the compound may also possess similar antimicrobial or antibacterial properties, which could be explored in further studies.
Aplicaciones Científicas De Investigación
- PYTPE ha demostrado un prometedor potencial anticancerígeno. Los investigadores han investigado sus efectos en líneas celulares cancerosas, particularmente en la inhibición del crecimiento tumoral y la inducción de apoptosis (muerte celular programada). Mecánicamente, interfiere con las vías celulares clave involucradas en la progresión del cáncer .
- PYTPE exhibe efectos antiinflamatorios al modular los mediadores inflamatorios. Suprime las citocinas proinflamatorias y las enzimas, lo que lo convierte en un candidato potencial para el manejo de afecciones inflamatorias crónicas como la artritis reumatoide y las enfermedades inflamatorias intestinales .
- PYTPE exhibe efectos antivirales contra ciertos virus, incluidos el virus del herpes simple (VHS) y el virus de la inmunodeficiencia humana (VIH). Interfiere con los mecanismos de replicación y entrada viral .
Actividad Anticancerígena
Propiedades Antiinflamatorias
Actividad Antiviral
Propiedades
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(10-22-13-1-5-16-6-2-13)19-8-4-12(9-19)21-14-3-7-17-11-18-14/h1-3,5-7,11-12H,4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIFVQYMXABSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
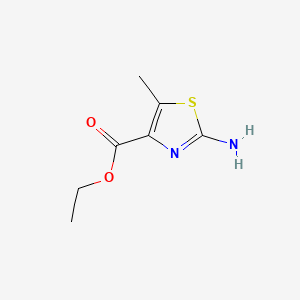
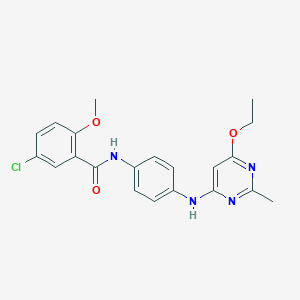
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
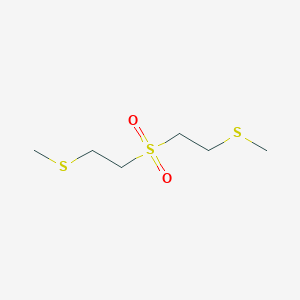
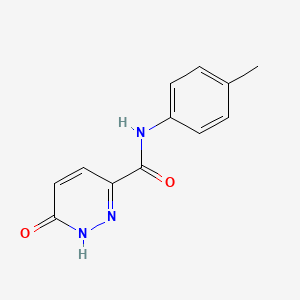
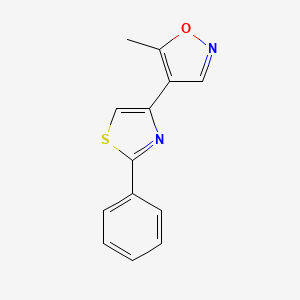
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)
![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)

